2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
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Overview
Description
2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a chloro substituent and two acetic acid groups, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of Acetic Acid Groups: The final step involves the alkylation of the benzimidazole core with bromoacetic acid or its derivatives in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products
Scientific Research Applications
2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects . The chloro substituent and acetic acid groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzo[d]imidazole-2-thiol
- 2-Phenyl substituted Benzimidazole derivatives
- 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene
Uniqueness
2,2’-(((5-Chloro-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and acetic acid groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
72998-94-8 |
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Molecular Formula |
C12H12ClN3O4 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-chloro-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12ClN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
InChI Key |
BPVLTDMDVWZWPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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